molecular formula C8H5FN2 B071482 8-Fluoroquinazoline CAS No. 195248-86-3

8-Fluoroquinazoline

Cat. No. B071482
M. Wt: 148.14 g/mol
InChI Key: FSWOSHZISJOLKF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 8-Fluoroquinazoline derivatives involves a simple procedure starting from directed ortho-lithiation reactions. This process allows for the production of key intermediates, which can be further transformed into various valuable compounds. For instance, the fluorine-amine exchange yields 8-amino-3,4-dihydroisoquinolines, suitable for further synthesis into 1-substituted 8-amino-tetrahydroisoquinolines. Additionally, reduction and alkylation reactions lead to the creation of novel tetrahydroisoquinoline derivatives, demonstrating the versatility of 8-Fluoroquinazoline as a building block (Hargitai et al., 2018).

Molecular Structure Analysis

The molecular structure of 8-Fluoroquinazoline and its derivatives plays a crucial role in their reactivity and potential applications. For example, the presence of a fluorine atom on the quinazoline ring significantly affects the electronic properties of the molecule, contributing to its reactivity and interaction with various biological targets. Structural analyses, including crystallographic studies and density functional theory (DFT) calculations, help in understanding these interactions and designing compounds with desired properties (Moreno-Fuquen et al., 2017).

Chemical Reactions and Properties

8-Fluoroquinazoline undergoes various chemical reactions, leading to a wide range of derivatives with potential biological activities. For instance, click chemistry approaches have been utilized to synthesize new trifluoromethylquinoline-based triazoles, showcasing the compound's versatility in forming products with significant antimicrobial properties (Garudachari et al., 2014). Moreover, the selective and sensitive signaling behaviors of 8-hydroxyquinoline derivatives toward metal ions highlight their potential in developing new chemosensors (Song et al., 2006).

Physical Properties Analysis

The physical properties of 8-Fluoroquinazoline derivatives, such as solubility, fluorescence, and stability under various conditions, are crucial for their application in different fields. For example, the solvent-dependent fluorescent properties of certain derivatives allow for tunable detection of metal ions in various environments, demonstrating the importance of understanding these properties for sensor development (Hao et al., 2011).

Chemical Properties Analysis

The chemical properties of 8-Fluoroquinazoline, such as reactivity towards nucleophiles or electrophiles, play a significant role in its applications. The ability to undergo various chemical reactions enables the synthesis of a wide array of derivatives with diverse biological activities. Research into these properties helps in designing new compounds for potential therapeutic applications, as seen in the development of fluoroquinazolinone derivatives with potent anticancer activities (Zayed et al., 2018).

Scientific Research Applications

  • Antibacterial Properties :

    • A novel antibacterial 8-chloroquinolone showed potent activities against Gram (+) and Gram (-) bacteria, more effective than trovafloxacin against certain strains (Kuramoto et al., 2003).
  • Phototoxicity Reduction in Fluoroquinolone Antibacterial Agents :

    • The introduction of a methoxy group at the 8 position in fluoroquinoline significantly reduced phototoxicity in a fluoroquinolone antibacterial agent (Marutani et al., 1993).
  • Therapy for Latent Malaria :

    • 8-Aminoquinoline therapy for latent malaria highlights the potential and challenges of these compounds in treating endemic malaria (Baird, 2019).
  • Sensor Arrays for Cation Detection :

    • 8-Hydroxyquinoline-based ligands were developed for turn-on and ratiometric sensing of cations in fluorescence-based sensor arrays (Palacios et al., 2007).
  • Fluorescence Properties and Metal Complexation :

    • The fluorescence properties of 8-Hydroxyquinoline and its metal complexes were studied, addressing its unique properties in water and its application in the detection and analysis of metal ions (Park et al., 2016).
  • Corrosion Detection in Coatings :

    • 8-Hydroxyquinoline was successfully used as a ferric ion sensitive indicator in epoxy coatings for corrosion detection (Roshan et al., 2018).
  • Hg2+-Selective Chemodosimeter :

    • A thioamide derivative of 8-hydroxyquinoline-benzothiazole showed highly selective fluorescence enhancing properties for Hg2+ ions (Song et al., 2006).
  • Dual Toll-like Receptor Modulators for Hepatitis B Virus Treatment :

    • A series of 2,4-diaminoquinazolines, including 8-fluoroquinazoline derivatives, were identified as potent dual Toll-like receptor agonists for Hepatitis B Virus treatment (Embrechts et al., 2018).
  • Synthesis and Antibacterial Properties of 8-Nitrofluoroquinolone Derivatives :

    • New 8-nitrofluoroquinolone models were synthesized and displayed interesting antibacterial activities against gram-positive and gram-negative strains (Al-Hiari et al., 2007).
  • Development of Orexin Receptor Antagonist for Insomnia :

    • Research into a diazepane orexin receptor antagonist led to the development of a dual orexin receptor antagonist, potentially for treating insomnia (Cox et al., 2010).

Safety And Hazards

Safety data sheets suggest that 8-Fluoroquinazoline and its derivatives may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions of 8-Fluoroquinazoline research could involve the design and synthesis of new derivatives to enhance their selectivity towards specific targets . For instance, 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid was found to be a potent compound among the tested derivatives, suggesting potential for further exploration .

properties

IUPAC Name

8-fluoroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2/c9-7-3-1-2-6-4-10-5-11-8(6)7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSWOSHZISJOLKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=CN=C2C(=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40617196
Record name 8-Fluoroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40617196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Fluoroquinazoline

CAS RN

195248-86-3
Record name 8-Fluoroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40617196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
MH Elsherbeny, UM Ammar, MH Abdellattif… - Life, 2022 - mdpi.com
New quinazoline derivatives were designed based on the structural modification of the reported inhibitors to enhance their selectivity toward Aurora A. The synthesized compounds …
Number of citations: 2 www.mdpi.com
A Tomažič, JB Hynes - Journal of heterocyclic chemistry, 1992 - Wiley Online Library
… The nitration of 2,4-diamino-8-fluoroquinazoline occurred exclusively at position six yielding … 2,4-diamino-8-fluoroquinazoline and 6-chloro2,4-diamino-7-fluoroquinazoline, respectively. …
Number of citations: 4 onlinelibrary.wiley.com
MCH Yap, BA Dreikorn, LN Davis, RG Suhr, SV Kaster… - 1998 - ACS Publications
… Activity optimisation through an extensive rationally designed, SAR program yielded a 4-(4-trifluoroethoxyphenethoxy)-8-fluoroquinazoline which, unfortunately, proved too phytotoxic in …
Number of citations: 1 pubs.acs.org
JB Hynes, A Pathak, CH Panes… - Journal of heterocyclic …, 1988 - Wiley Online Library
In a search for new methods for preparing 2,4‐diaminoquinazolines having a diversity of substituents in the benzenoid ring, it was found that the reaction of 2,6‐difluorobenzonitrile with …
Number of citations: 41 onlinelibrary.wiley.com
SH Watterson, GV De Lucca, Q Shi… - Journal of Medicinal …, 2016 - ACS Publications
Bruton's tyrosine kinase (BTK), a nonreceptor tyrosine kinase, is a member of the Tec family of kinases. BTK plays an essential role in B cell receptor (BCR)-mediated signaling as well …
Number of citations: 116 pubs.acs.org
Y Suzuki, A Otake, S Ueno, K Hayashi… - ACS Medicinal …, 2020 - ACS Publications
… Although 6-fluoroquinazoline 5a, 6-chloroquinazoline 5b, 8-fluoroquinazoline 7a, and 8-chloroquinazoline 7b exhibited comparable activities to the initial lead compound 1 (entries 2, 3, …
Number of citations: 6 pubs.acs.org
TJ Auvil, AG Schafer, AE Mattson - European Journal of …, 2014 - Wiley Online Library
… Takemoto and co-workers found that 8-fluoroquinazoline 47a, in comparison with thiourea 11, provided a far superior yield and enantioselectivity in the α-hydrazination of α-keto ester …
JB Hynes, JP Campbell - Journal of heterocyclic chemistry, 1997 - Wiley Online Library
The reaction of guanidine carbonate with various ortho‐fluorobenzaldehydes in N,N‐diinethylacetamide was investigated as a potential route for preparing 2‐aminoquinazolines. …
Number of citations: 8 onlinelibrary.wiley.com
Z Wang, D Kang, D Feng, S Cherukupalli… - European Journal of …, 2020 - Elsevier
To address the intractable issues of drug resistance and poor solubility, a novel series of morpholine-substituted diarylpyrimidines targeting the tolerant region I and tolerant region II of …
Number of citations: 10 www.sciencedirect.com
D Kaushik, A Kaur, N Petrovsky… - RSC Medicinal Chemistry, 2021 - pubs.rsc.org
… First, the C-8 substituted N-4 butyl-8-fluoroquinazoline-2,4-diamine (284) was synthesized and observed as dual TLR7 and TLR8 agonist without any enhancement in their potencies …
Number of citations: 14 pubs.rsc.org

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